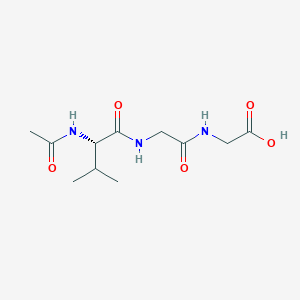
N-Acetyl-L-valylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-valylglycylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is composed of N-acetylated valine, glycine, and glycine residues, forming a tripeptide structure. The acetylation of the N-terminal valine enhances the stability and bioavailability of the peptide, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valylglycylglycine typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal glycine to a solid resin support. The subsequent amino acids, glycine and N-acetyl-L-valine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Aplicaciones Científicas De Investigación
N-Acetyl-L-valylglycylglycine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: The peptide is explored for its potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: this compound is utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-valylglycylglycine involves its interaction with specific molecular targets and pathways. The acetylation of the N-terminal valine enhances its stability and bioavailability, allowing it to effectively interact with target proteins and enzymes. The peptide can modulate various biological processes, including signal transduction, cellular adhesion, and immune responses, by binding to specific receptors and activating downstream pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A precursor to the antioxidant glutathione, used in medicine for its mucolytic and detoxifying properties.
N-Acetyl-L-leucine: Studied for its potential therapeutic applications in neurological disorders.
N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function and stress response.
Uniqueness
N-Acetyl-L-valylglycylglycine is unique due to its specific tripeptide structure and the presence of N-acetylated valine. This combination imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
23506-47-0 |
|---|---|
Fórmula molecular |
C11H19N3O5 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(2)10(14-7(3)15)11(19)13-4-8(16)12-5-9(17)18/h6,10H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18)/t10-/m0/s1 |
Clave InChI |
IPERFWKHPMCNRE-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


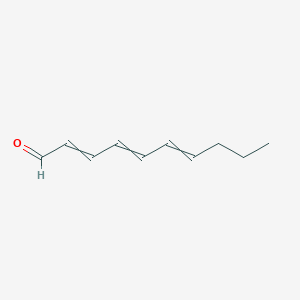

![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)

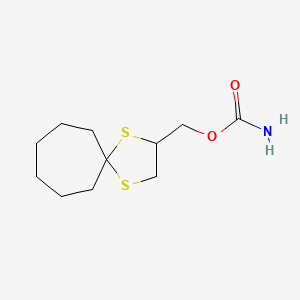
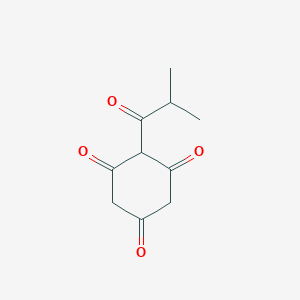
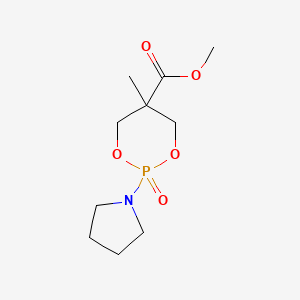
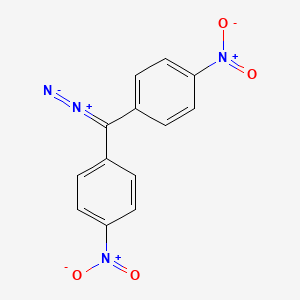
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
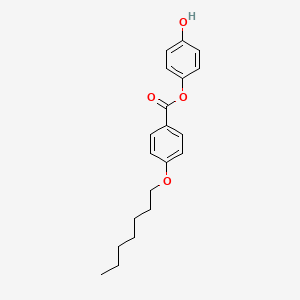
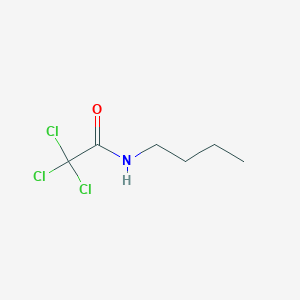
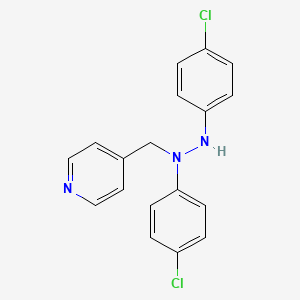
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
